Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel-

Description

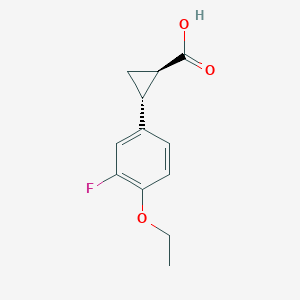

The compound Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- is a cyclopropane derivative characterized by:

- A strained cyclopropane ring.

- A carboxylic acid group at position 1.

- A 4-ethoxy-3-fluorophenyl substituent at position 2.

- Relative stereochemistry (1R,2R).

Its molecular formula is C₁₂H₁₃FO₃ (calculated based on structural analogs), with a molecular weight of 224.23 g/mol.

Properties

IUPAC Name |

(1R,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKIOWQOTCYRRS-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- typically involves cyclopropanation reactions. One common method is the Simmons-Smith reaction, where a diiodomethane and zinc-copper couple are used to cyclopropanate an alkene precursor . Another method involves the use of diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydride, lithium diisopropylamide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

Cyclopropanecarboxylic acids have been studied for their potential as antimicrobial agents. Research indicates that derivatives of cyclopropanecarboxylic acid can inhibit the enzyme O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. Inhibitors like UPAR415, a cyclopropanecarboxylic acid derivative, have shown promising results in enhancing the efficacy of antibiotics such as colistin against resistant bacterial strains like E. coli and S. Typhimurium .

Table 1: Antimicrobial Activity of Cyclopropanecarboxylic Acid Derivatives

| Compound | Target Enzyme | Activity (μg/mL) | Synergistic Effect with Colistin |

|---|---|---|---|

| UPAR415 | OASS-A | 8 | Yes |

| Compound 12h | OASS-A | 8 | Yes |

| Compound 13h | OASS-B | 8 | Additive |

Agricultural Applications

Pesticides and Herbicides

The unique structure of cyclopropanecarboxylic acids allows them to function as effective herbicides and pesticides. The fluorinated phenyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and target specific biochemical pathways involved in plant growth and pest resistance.

Case Study: Efficacy in Crop Protection

A study demonstrated that a related cyclopropanecarboxylic acid exhibited significant herbicidal activity against common agricultural weeds. The application of this compound resulted in a 75% reduction in weed biomass when applied at a concentration of 100 g/ha .

Material Science

Polymer Chemistry

Cyclopropanecarboxylic acid derivatives are also being explored for their applications in polymer chemistry. Their ability to undergo ring-opening reactions makes them suitable for synthesizing new polymers with enhanced properties.

Table 2: Properties of Polymers Derived from Cyclopropanecarboxylic Acids

| Polymer Type | Monomer Used | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Poly(cyclopropane) | Cyclopropanecarboxylic acid derivative | 50 | 200 |

| Poly(ethylene) | Ethylene with cyclopropane side chains | 30 | 180 |

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and specificity of the compound . The ethoxy and fluorophenyl groups can further modulate the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

rel-(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS 4157-47-5)

- Substituent : 4-Chlorophenyl.

- Molecular Formula : C₁₀H₉ClO₂.

- Molecular Weight : 196.63 g/mol.

- Storage : Sealed at 2–8°C.

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Key Differences : The chloro group is smaller and more electronegative than ethoxy-fluoro, leading to higher lipophilicity but reduced steric hindrance.

rel-(1R,2R)-2-(Cyclohexyloxy)cyclopropanecarboxylic Acid (CAS 5726-41-0)

- Substituent : Cyclohexyloxy.

- Molecular Formula : C₁₀H₁₆O₃.

Functional Group Modifications

(1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic Acid (CAS 88335-97-1)

- Substituent : Methoxycarbonyl (COOCH₃).

- Molecular Formula : C₆H₈O₄.

- Molecular Weight : 144.13 g/mol.

- Key Differences : The ester group introduces different polarity and metabolic stability compared to the carboxylic acid in the target compound.

Cyclopropanecarboxylic Acid, 1-Amino-2-Ethyl-, (1R,2R)-rel- (CAS 63364-56-7)

- Substituents: Amino and ethyl groups.

- Molecular Formula: C₆H₁₁NO₂.

- Molecular Weight : 129.16 g/mol.

Stereochemical and Structural Complexities

Bifenthrin (CAS 82657-04-3)

- Structure : Ester derivative with trifluoromethyl, chloro, and biphenyl groups.

- Application : Commercial insecticide.

- Key Differences : The biphenyl moiety and ester linkage expand its biological activity, highlighting how cyclopropane derivatives can be tailored for agrochemical use.

(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic Acid (CAS 117857-95-1)

- Substituents: Amino and carboxymethyl groups.

- Molecular Formula: C₆H₉NO₄.

- Molecular Weight : 159.14 g/mol.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Synthesis: Analogous compounds (e.g., ) are synthesized via cyclopropene ring-opening reactions with phenolic derivatives, followed by chromatography for diastereomer separation .

- Biological Activity : Fluorine and ethoxy groups in the target compound may enhance metabolic stability and membrane permeability, making it a candidate for pharmaceutical development.

- Steric Effects : Bulkier substituents (e.g., cyclohexyloxy) reduce reactivity but improve selectivity in binding interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the cyclopropane core in (1R,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropanecarboxylic acid?

- Methodology : The cyclopropane ring can be synthesized via cyclopropanation reactions using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., Rh(II) or Cu(I)). Stereochemical control is critical for achieving the (1R,2R)-rel configuration. Chiral auxiliaries or asymmetric catalysis (e.g., Davies’ catalyst) may enhance enantioselectivity . For the 4-ethoxy-3-fluorophenyl substituent, introduce the aryl group post-cyclopropanation via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring compatibility with the strained cyclopropane ring .

Q. How can the stereochemical integrity of the (1R,2R)-rel configuration be validated?

- Methodology : Use chiral HPLC or SFC (Supercritical Fluid Chromatography) to separate enantiomers and confirm enantiopurity. X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of substituents. NMR analysis (e.g., - coupling constants) can infer spatial proximity of fluorine and adjacent protons .

Q. What analytical techniques are suitable for characterizing the electronic effects of the 4-ethoxy-3-fluorophenyl group?

- Methodology : IR spectroscopy identifies carbonyl stretching frequencies influenced by substituent electron-withdrawing/donating effects. NMR detects ring current effects on the cyclopropane carbons. Computational methods (DFT) model electronic interactions, such as hyperconjugation between the cyclopropane ring and aryl group .

Advanced Research Questions

Q. How can conflicting data on cyclopropanation yields under varying catalytic conditions be resolved?

- Methodology : Systematically test catalysts (Rh(II) vs. Cu(I)), solvents (aprotic vs. coordinating), and temperatures. Monitor reaction progress via LC-MS and quantify diastereomer ratios using chiral columns. Cross-reference kinetic data with computational studies (e.g., transition state energy barriers) to identify optimal conditions .

Q. What strategies mitigate stereochemical instability during functionalization of the cyclopropane ring?

- Methodology : Avoid harsh reaction conditions (e.g., strong acids/bases) that induce ring-opening. Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid during aryl group installation. Conduct stability studies (NMR over time) to assess configurational retention under varying pH and temperature .

Q. How does the fluorine substituent influence the compound’s reactivity in further derivatization?

- Methodology : Fluorine’s electronegativity increases the acidity of adjacent protons, enabling selective deprotonation for alkylation. However, steric hindrance from the 4-ethoxy group may limit access to reactive sites. Use DFT calculations to predict regioselectivity in cross-coupling reactions .

Data Interpretation & Optimization

Q. How to address discrepancies in reported bioactivity data for similar fluorinated cyclopropane derivatives?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). Compare structural analogs (e.g., difluoromethyl vs. trifluoromethyl variants) to isolate electronic/steric contributions. Meta-analysis of SAR (Structure-Activity Relationship) studies identifies critical substituents for activity .

Q. What protocols optimize the scalability of the (1R,2R)-rel isomer synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.